![molecular formula C4H8N2O4S B2635659 1-Sulfamoylazetidine-3-carboxylic acid CAS No. 1598361-14-8](/img/structure/B2635659.png)
1-Sulfamoylazetidine-3-carboxylic acid
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Overview
Description
1-Sulfamoylazetidine-3-carboxylic acid (SAZA) is a novel drug molecule that has gained attention in the field of medicinal chemistry due to its multiple pharmacological activities. The IUPAC name for this compound is 1-sulfamoylazetidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 1-Sulfamoylazetidine-3-carboxylic acid is C4H8N2O4S, and its molecular weight is 180.18. The InChI code for this compound is 1S/C4H8N2O4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)(H2,5,9,10) .Physical And Chemical Properties Analysis
1-Sulfamoylazetidine-3-carboxylic acid is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . As a carboxylic acid, it is expected to have properties similar to other carboxylic acids, which include a high density of functional groups and diversity of molecular structures .Scientific Research Applications
Chemical Properties and Toxicity
1-Sulfamoylazetidine-3-carboxylic acid and related chemicals have raised interest due to their unique chemical properties. For instance, perfluoroalkyl acids (PFAAs) and their derivatives, which include sulfonates and carboxylates, are significant for their various consumer and industrial applications. However, their global distribution, environmental persistence, presence in humans and wildlife, and toxicity in animal models have led to considerable scientific, regulatory, and public interest. Their toxicokinetics and modes of action were key topics of a symposium held by the Society of Toxicology, underscoring the importance of understanding these compounds' interactions with biological systems and the environment (Andersen et al., 2008).
Catalytic Applications
On the catalytic front, 1-Sulfamoylazetidine-3-carboxylic acid-related compounds have found applications in the synthesis of various chemical structures. For instance, novel biological-based nano organo solid acids with urea moiety have been designed and synthesized, demonstrating potential in industrial applications due to their catalytic properties. These nano organo solid acids were utilized in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, showcasing their versatility in chemical synthesis (Zolfigol et al., 2015).
Synthesis and Derivatives
The synthesis and properties of substituted 1,2-Thiazetidine 1,1-Dioxides, which are closely related to 1-Sulfamoylazetidine-3-carboxylic acid, have been extensively studied. The synthesis involves N-alkylation using bromoacetates and N-acylation with acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA. These "β-sultam peptides" exhibited sensitivity against humidity and showcased potential in forming sulfonamides through reactions with amines. This highlights the reactivity and potential for creating a variety of derivatives with potential applications in pharmaceuticals and materials science (Roehrich et al., 2004).
Biological Activity and Potential Therapeutic Applications
The potential biological activity of these compounds is also noteworthy. For example, α-(3-R-1-adamantyl)sulfoacetic acids and their derivatives were synthesized for the first time by sulfonation of 3-R-1-adamantylacetic acids, and some of these synthesized compounds showed anti-HSV activity. This opens avenues for exploring these compounds' therapeutic potentials, particularly in designing antiviral agents (Shmailov et al., 2012).
Safety and Hazards
The safety information for 1-Sulfamoylazetidine-3-carboxylic acid includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Future Directions
While specific future directions for 1-Sulfamoylazetidine-3-carboxylic acid were not found, the field of carbohydrate-containing therapeutics, which includes compounds with similar functional groups, has several potential directions for development. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrate vaccines, and glyconanomaterials .
properties
IUPAC Name |
1-sulfamoylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)(H2,5,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGITWUVHJXSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sulfamoylazetidine-3-carboxylic acid |
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